
N-(2,4-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 2,4-dichlorophenol . 2,4-Dichlorophenol is a chlorinated derivative of phenol with the molecular formula Cl2C6H3OH . It is a white solid that is mildly acidic .
Synthesis Analysis
While specific synthesis methods for “N-(2,4-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide” are not available, similar compounds such as 5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine have been synthesized in several steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .Molecular Structure Analysis
The structure of similar compounds has been established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . It crystallizes in an orthorhombic crystal system with Pbca as space .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The synthesis of novel heterocyclic compounds, including those with structural similarities to N-(2,4-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide, has been undertaken for their potential biological activities. For example, novel arylazothiazole disperse dyes containing selenium were synthesized for dyeing polyester fibers, which exhibited high efficiency in vitro screening for antioxidant, antitumor, and antimicrobial activities against various pathogenic bacteria and fungi. The colored polyester fibers could be applied as sterile and/or biologically active fabrics in various life applications (Khalifa et al., 2015).
Antimicrobial and Antifungal Activities
Compounds structurally related to this compound have been explored for their antimicrobial and antifungal properties. For instance, pyridazinone derivatives showed antimicrobial and antifungal activities, indicating the potential for these compounds to be used in the development of new therapeutic agents (Sayed et al., 2003).
Polymer Synthesis
The synthesis of polyamides derived from pyridazine and pyrimidine compounds, featuring high optical transmittance, high refractive indices, low birefringences, and good thermal properties, indicates the potential of pyridazine derivatives in materials science. These polymers exhibited improved solubility in polar aprotic solvents and could form tough films, suggesting applications in high-performance materials (Zhang et al., 2013).
Antiepileptic Research
Research on pyridazine derivatives for their anticonvulsant activity in animal models of epilepsy highlights the potential medicinal applications of these compounds. The study identified specific structural features essential for anticonvulsant activity, suggesting a pathway for developing new antiepileptic drugs (Hallot et al., 1986).
Enzyme Inhibition
The novel class of 3-chloro-4-carboxamido-6-arylpyridazines as interleukin-1β converting enzyme (ICE) inhibitors demonstrates the potential of pyridazine derivatives in the development of treatments for conditions involving the interleukin-1β pathway. These agents are irreversible inhibitors, suggesting their utility in therapeutic interventions (Dolle et al., 1997).
Safety and Hazards
The safety data sheet for a similar compound, 2,4-Dichlorophenol, indicates that it may form combustible dust concentrations in air, is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, is toxic if inhaled, and may cause cancer .
Wirkmechanismus
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s worth noting that compounds with similar structures have been known to interact with their targets, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The pharmacokinetics of a compound can greatly impact its bioavailability and efficacy .
Result of Action
Similar compounds have been known to cause various molecular and cellular changes .
Action Environment
Environmental factors can significantly impact the action of a compound .
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O2/c12-6-1-2-8(7(13)5-6)14-11(18)9-3-4-10(17)16-15-9/h1-5H,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOKNZUKQIKBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
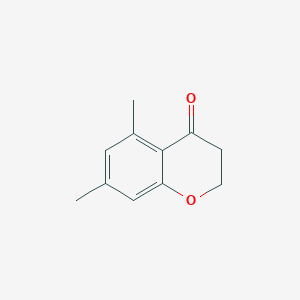
![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone](/img/structure/B2993691.png)
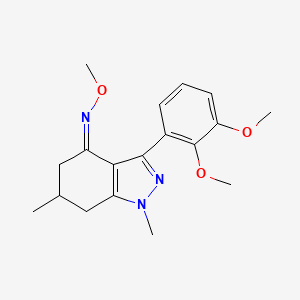
methanone](/img/structure/B2993693.png)
![(E)-2-cyano-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2993695.png)
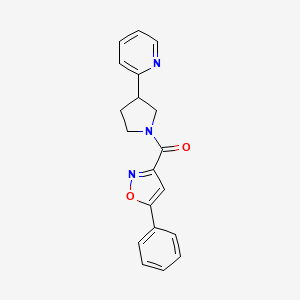
![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2993697.png)
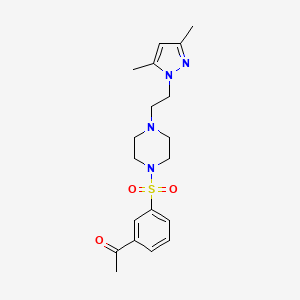


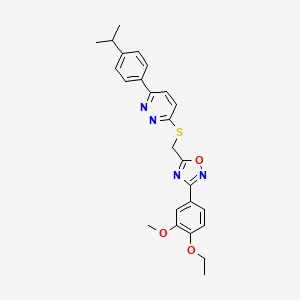

![(1R,5S)-3-(1H-pyrazol-1-yl)-8-((3,3,3-trifluoropropyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2993711.png)
![[5-[Hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/no-structure.png)
